7-Bromodibenzo[de,h]isochromene-1,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H7BrO3 |
|---|---|
Molecular Weight |
327.13 g/mol |
IUPAC Name |
8-bromo-15-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione |
InChI |
InChI=1S/C16H7BrO3/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15(18)20-16(13)19/h1-7H |
InChI Key |
LWMIOAWWBMNDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2Br)C=CC=C4C(=O)OC3=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Bromodibenzo De,h Isochromene 1,3 Dione
Retrosynthetic Analysis of the Dibenzo[de,h]isochromene-1,3-dione Core
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.com The process begins with the target molecule and works backward, proposing disconnections that correspond to reliable and known chemical reactions. amazonaws.com
For the dibenzo[de,h]isochromene-1,3-dione core, the most apparent disconnection is of the anhydride (B1165640) moiety. This is analogous to the retrosynthesis of amides or esters, where the C-O or C-N bond is cleaved. This leads back to a dicarboxylic acid precursor. This key intermediate, a substituted phenanthrene-1,10-dicarboxylic acid, is the central building block required for the final cyclization to form the dione (B5365651) ring system.
Further disconnection of the phenanthrene (B1679779) core itself can be envisioned through several pathways. One common strategy for constructing polycyclic aromatic systems is the Haworth synthesis or related Friedel-Crafts acylation reactions. nih.gov This would involve disconnecting the phenanthrene skeleton at one of the newly formed rings, leading back to a naphthalene (B1677914) derivative and a four-carbon synthon, such as succinic anhydride. An alternative powerful method for building such fused ring systems is the Scholl reaction, which involves the intramolecular oxidative cyclodehydrogenation of appropriately designed oligophenylene precursors. researchgate.net This approach would disconnect the phenanthrene core into biphenyl-based precursors.
Precursor Chemistry and Strategic Functionalization Pathways to Achieve 7-Bromination
Achieving the final target, 7-Bromodibenzo[de,h]isochromene-1,3-dione, requires a strategy that either introduces the bromine atom at the correct position on an existing dibenzo[de,h]isochromene-1,3-dione skeleton or carries the bromine atom through the synthesis from a brominated precursor.
However, studies on simpler, related naphthalic anhydride systems, such as benzo[de]isochromene-1,3-dione, provide insight. For instance, 4-Bromo-1,8-naphthalic anhydride (also named 6-Bromobenzo[de]isochromene-1,3-dione) is a known compound, suggesting that direct bromination of naphthalic anhydride or its derivatives can be a viable pathway to specific isomers. bldpharm.com The synthesis of such compounds often relies on controlling reaction conditions (catalyst, solvent, temperature) to favor substitution at a specific position.
A more regioselective approach involves starting with a polycyclic aromatic hydrocarbon that can be selectively brominated and then elaborated to the final target. Pyrene (B120774) is a logical and common precursor for the dibenzo[de,h]isochromene core. researchgate.net The synthesis would proceed through the following key steps:
Oxidation of Pyrene: The first step is the selective oxidation of pyrene to form phenanthrene-1,10-dicarboxylic acid. This transformation is a critical step in building the necessary functionality for the anhydride ring.
Bromination: The bromine atom can be introduced either on the pyrene starting material or on a later intermediate. The position of bromination is directed by the existing substituents and the reaction conditions.
Cyclization: The final step is the dehydration of the dicarboxylic acid to form the anhydride ring of the this compound.
An alternative strategy within this family of reactions is to utilize a Diels-Alder reaction between a vinyl aromatic diene and a suitable dienophile. For example, the reaction between 1-vinylnaphthalene (B14741) and p-benzoquinone has been used to synthesize chrysene-1:4-quinone, a related polycyclic system. A similar cycloaddition strategy could be envisioned for constructing the brominated dibenzo[de,h]isochromene skeleton.
Catalytic Approaches in Dione Ring System Formation
The formation of the anhydride ring system from the corresponding dicarboxylic acid is typically an uncatalyzed thermal dehydration or can be facilitated by acid catalysis. However, the construction of the core polycyclic skeleton often benefits significantly from catalytic methods.
Palladium-catalyzed cross-coupling and annulation reactions are powerful tools for the synthesis of PAHs. rsc.org For instance, a [3+3] annulation method using a palladium catalyst has been reported for coupling two smaller aromatic fragments to build larger PAHs. rsc.org This could be applied by coupling a brominated naphthalene boronic ester with another functionalized aromatic piece.
Furthermore, cyclization reactions to form key intermediates can be promoted by various catalysts. Friedel-Crafts acylation, a classic method for forming new rings, is catalyzed by Lewis acids like AlCl₃ or SnCl₄. nih.gov More modern approaches might utilize solid acid catalysts or milder reagents like methanesulfonic acid (MSA) to improve yields and regioselectivity, as demonstrated in the synthesis of anthracene (B1667546) derivatives. nih.gov
Below is a table summarizing catalytic conditions used in the synthesis of related PAH structures.
| Reaction Type | Precursors | Catalyst / Reagent | Product Type | Ref. |
| Friedel-Crafts Cyclization | Substituted Naphthalene | Methanesulfonic Acid (MSA) | Linear Tetrahydroanthracenone | nih.gov |
| [3+3] Annulation | 1,8-Dibromonaphthalene, PAH Boronic Esters | Palladium Catalyst | Perylene Derivatives | rsc.org |
| Scholl Reaction | Oligophenylene Precursors | FeCl₃ | Planar Nanographenes | researchgate.net |
| Aromatization | Tetrahydrophenanthrene | Pd-C | Phenanthrene | nih.gov |
Mechanistic Investigations of Bromination and Cyclization Reaction Pathways
The cyclization to form the anhydride ring from a dicarboxylic acid precursor is a nucleophilic acyl substitution reaction. One carboxylic acid group is protonated (often by heat or an acid catalyst), making its carbonyl carbon more electrophilic. The hydroxyl group of the second carboxylic acid then acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate which subsequently eliminates a molecule of water to form the stable five-membered anhydride ring fused to the aromatic system.
In catalytic routes like the Scholl reaction, the mechanism is believed to proceed through either a radical cation or an arenium ion pathway, depending on the specific reaction conditions, leading to intramolecular C-C bond formation. researchgate.net
Considerations for Scalable Synthesis and Process Optimization
Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
Starting Material Cost and Availability: The economic viability of the synthesis is heavily dependent on the price and accessibility of the initial precursors, such as pyrene or substituted naphthalene derivatives.
Reaction Efficiency and Yield: Each step in the synthetic sequence must be optimized to maximize the yield and minimize the formation of byproducts. This involves fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst loading. For instance, in the synthesis of anthracene derivatives, it was noted that Wolff-Kishner reductions gave consistently high yields (>90%), making it a more reliable method for scale-up compared to other reduction techniques. nih.gov
Purification Methods: Chromatographic purification, while common in the lab, can be expensive and impractical for large quantities. Developing scalable purification methods such as recrystallization or distillation is crucial. The choice of solvents for these processes must also balance efficacy with environmental and safety concerns.
Catalyst Recovery and Reuse: In catalytic processes, especially those using expensive metals like palladium, the ability to recover and reuse the catalyst is essential for economic feasibility.
Process Safety: The hazards associated with all reagents, intermediates, and reaction conditions (e.g., high temperatures, corrosive acids) must be thoroughly evaluated and managed.
The following table outlines key optimization parameters for scalable synthesis.
| Parameter | Laboratory Scale Consideration | Scalable Process Consideration |
| Reagents | High purity, small quantity | Cost, availability, supplier reliability |
| Solvents | High purity, ease of removal (evaporation) | Cost, recyclability, environmental impact, safety |
| Purification | Column chromatography | Recrystallization, distillation, extraction |
| Reaction Time | Often not a primary constraint | Minimized to increase throughput |
| Catalyst | Stoichiometric or high loading | Low loading, high turnover, recyclability |
Reactivity and Derivatization of 7 Bromodibenzo De,h Isochromene 1,3 Dione
Halogen-Mediated Cross-Coupling Reactions for Molecular Engineering
The bromine substituent on the 7-Bromodibenzo[de,h]isochromene-1,3-dione core is a versatile functional group for palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures with tailored electronic and photophysical properties.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. wikipedia.org In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. While specific studies on the 7-bromo isomer are not extensively documented, research on the analogous 4-bromo-1,8-naphthalic anhydride (B1165640) demonstrates the feasibility and efficiency of this transformation. For instance, the coupling of 4-bromo-1,8-naphthalimide with phenylboronic acid has been successfully achieved, suggesting a similar reactivity for the 7-bromo counterpart. mdpi.com Microwave-assisted Suzuki-Miyaura couplings have been shown to be particularly effective, offering faster reaction times and higher yields compared to conventional heating methods. mdpi.com
A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. nih.gov The reaction typically proceeds in the presence of a base, which activates the boronic acid for transmetalation to the palladium center. organic-chemistry.org
Table 1: Exemplary Suzuki-Miyaura Coupling Reaction Conditions for Bromo-Naphthalic Anhydride Derivatives
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| 3 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 88 |
Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions on related bromo-naphthalic anhydride systems.
Sonogashira Coupling for Alkynyl Functionalization
The Sonogashira coupling reaction provides a direct route to introduce alkynyl moieties onto the dibenzo[de,h]isochromene-1,3-dione scaffold. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The resulting alkynyl-substituted derivatives are of great interest for applications in organic electronics and as precursors for more complex conjugated systems.
The reaction conditions are generally mild, and a variety of functional groups are tolerated. nih.gov The choice of palladium catalyst, ligand, copper source, and base can be optimized to achieve high yields and selectivity. Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the copper co-catalyst. organic-chemistry.org
Table 2: Representative Sonogashira Coupling Reaction Conditions
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH | DMF | 80 | 90 |
| 3 | 1-Hexyne | PdCl₂(MeCN)₂ (3) | CuI (6) | Piperidine | Toluene | 70 | 88 |
Note: This data is representative of Sonogashira couplings on similar aromatic bromide substrates.
Other Palladium-Catalyzed Transformations for C-C, C-N, and C-O Bond Formation
Beyond Suzuki-Miyaura and Sonogashira couplings, the bromine atom of this compound can participate in a variety of other palladium-catalyzed transformations. These include the Heck coupling for the introduction of alkenyl groups, the Buchwald-Hartwig amination for the formation of C-N bonds, and the Buchwald-Hartwig etherification for C-O bond formation. nih.gov
The Buchwald-Hartwig amination, in particular, has emerged as a powerful tool for the synthesis of arylamines from aryl halides. nih.gov This reaction allows for the introduction of primary and secondary amines, as well as a range of nitrogen-containing heterocycles, onto the dibenzo[de,h]isochromene-1,3-dione core. The development of sophisticated ligand systems has greatly expanded the scope and efficiency of these transformations.
Nucleophilic Substitution Reactions at the Brominated Position
While palladium-catalyzed reactions are highly versatile, direct nucleophilic aromatic substitution (SNA_r) at the brominated position of this compound can also be a viable strategy for derivatization. The electron-withdrawing nature of the anhydride functionality can activate the aromatic ring towards nucleophilic attack, particularly at positions ortho and para to the carbonyl groups.
However, the 7-position is meta to the carbonyl groups of the anhydride, which makes direct SNA_r challenging under standard conditions. The reaction typically requires harsh conditions, such as high temperatures and strong nucleophiles, and may be limited in scope. The presence of activating groups on the nucleophile or the use of specific solvent systems can sometimes facilitate these transformations.
Directed Ortho-Metalation and Subsequent Electrophilic Quench Strategies
Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique in which a directing group on an aromatic ring facilitates deprotonation at the adjacent ortho position by an organolithium reagent. wikipedia.org The resulting aryllithium species can then be trapped with a variety of electrophiles. wikipedia.org
In the case of this compound, the anhydride moiety itself can act as a directing group, although its directing ability may be influenced by the bromine substituent. Alternatively, the anhydride can be converted into a more potent directing group, such as an amide or an imide, prior to the metalation step. researchgate.netnih.gov This strategy would allow for the selective functionalization of the positions ortho to the directing group. For instance, if the anhydride is converted to a diamide, lithiation could potentially occur at the 2- and 7-positions. researchgate.netnih.gov Subsequent reaction with an electrophile would then introduce a new substituent at this position.
Advanced Spectroscopic Characterization and Photophysical Investigations
Electronic Absorption and Emission Spectroscopy of Extended π-Systems
The electronic absorption and emission spectra of dibenzo[de,h]isochromene-1,3-dione derivatives are governed by the extent of their π-conjugated systems. The parent naphthalic anhydride (B1165640) and naphthalimide cores typically exhibit strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. ekb.eg
The introduction of substituents on the aromatic backbone can significantly alter the electronic properties. For instance, in derivatives of the isomeric 4-bromo-1,8-naphthalic anhydride, the absorption spectra are sensitive to solvent polarity. ekb.eg A red shift in the absorption maximum is often observed in more polar solvents, indicating a more polar excited state. ekb.eg For example, 4-bromo-3-nitro-1,8-naphthalic anhydride shows a significant red shift in DMSO compared to ethanol (B145695). ekb.eg
The fluorescence properties are also highly dependent on the molecular structure and the surrounding environment. While many naphthalic anhydride derivatives are weakly fluorescent, their corresponding imide counterparts, the naphthalimides, often exhibit strong fluorescence. The position of substituents is critical; for instance, 4-amino derivatives of 1,8-naphthalimide (B145957) are known to be more emissive than their 3-amino counterparts due to a more effective internal charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing imide functionality. rsc.org This ICT character often results in a large Stokes shift and solvent-sensitive emission. rsc.org The fluorescence quantum yields of naphthalimide derivatives can be high, with some 4-amino substituted derivatives reaching values of up to 80-90%. researchgate.net
The introduction of a bromine atom, as in 7-Bromodibenzo[de,h]isochromene-1,3-dione, is expected to influence the electronic spectra through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence. Furthermore, the bromine atom can serve as a handle for further functionalization, allowing for the fine-tuning of the photophysical properties. rsc.org
Table 1: Photophysical Data for Selected 1,8-Naphthalimide Derivatives in Different Solvents
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| 4-Phenyl-1,8-naphthalimide | Chloroform (B151607) | ~350 | ~430 | - |
| 4-Phenyl-1,8-naphthalimide | Methanol | ~350 | ~450 | - |
| 4-Phenyl-1,8-naphthalimide | Ethanol | ~350 | ~450 | 0.12 |
| 4-Phenyl-1,8-naphthalimide | DMSO | ~350 | ~450 | 0.003 |
| N-n-Butyl-4-[N′,N′-bis(2′,4′-dichlorobenzoyl)ethylamino]-1,8-naphthalimide | Ethanol/Water | 420 | 521-529 | - |
Data is based on analogous compounds and serves to illustrate the expected spectroscopic behavior. mdpi.comnih.gov
Elucidation of Excited State Dynamics and Energy Transfer Processes
Understanding the excited state dynamics of these compounds is key to their application in areas such as photocatalysis and sensing. Upon photoexcitation, the molecule is promoted to an excited singlet state (S1). From here, it can relax through several pathways, including fluorescence, internal conversion, intersystem crossing to a triplet state (T1), or by undergoing photochemical reactions.
For naphthalimide derivatives, the excited state is often characterized by a significant degree of intramolecular charge transfer (ICT). researchgate.net The efficiency of this ICT process is influenced by the nature of the donor and acceptor moieties within the molecule, as well as the polarity of the solvent. In polar solvents, the ICT state is stabilized, which can lead to a red-shift in the emission and a decrease in the fluorescence quantum yield due to enhanced non-radiative decay pathways. ekb.eg
Energy transfer processes are also of significant interest. For example, in dyad or triad (B1167595) systems where a naphthalimide unit is linked to another chromophore, such as a porphyrin, photoinduced electron transfer can occur. rsc.orgresearchgate.net The dynamics of these processes, including charge separation and recombination, can be studied using ultrafast spectroscopic techniques. rsc.orgresearchgate.net The rate of these events is dependent on the driving force and the electronic coupling between the donor and acceptor units. rsc.org
The bromine atom in this compound is expected to play a crucial role in the excited state dynamics. The heavy-atom effect of bromine can significantly enhance the rate of intersystem crossing from the singlet excited state to the triplet state. This can lead to a decrease in fluorescence quantum yield and the appearance of phosphorescence, especially at low temperatures or in rigid matrices. rsc.org
Time-Resolved Spectroscopic Studies for Excited State Lifetimes and Quantum Yields
Time-resolved fluorescence spectroscopy is a powerful tool for determining the excited state lifetimes (τ) of fluorescent molecules. These lifetimes provide valuable information about the rates of both radiative and non-radiative decay processes. For 4-amino-substituted naphthalimides, fluorescence lifetimes are typically in the nanosecond range. nih.gov For example, a 4-amino-1,8-naphthalimide (B156640) derivative with a carboxylic acid group exhibited a fluorescence lifetime of approximately 5.77 ns in ethanol. nih.gov
The fluorescence quantum yield (ΦF), which is the ratio of the number of emitted photons to the number of absorbed photons, is another critical parameter. It is directly related to the radiative (kr) and non-radiative (knr) decay rates by the equation: ΦF = kr / (kr + knr). The quantum yields of naphthalimide derivatives are highly sensitive to their substitution pattern and the solvent environment. researchgate.net For instance, 4-phenyl-1,8-naphthalimide shows a dramatic decrease in its fluorescence quantum yield from 0.12 in ethanol to 0.003 in DMSO, highlighting the influence of solvent polarity on the deactivation pathways. mdpi.com
Femtosecond transient absorption spectroscopy can be employed to monitor the evolution of the excited state population in real-time. This technique allows for the observation of processes such as internal conversion, intersystem crossing, and charge transfer, which often occur on the picosecond to femtosecond timescale. rsc.org
Table 2: Excited State Lifetime and Quantum Yield Data for Selected Naphthalimide Derivatives
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Lifetime (τ) (ns) | Quantum Yield (ΦF) |
| 4-Amino-1,8-naphthalimide derivative | Toluene | - | 500 | 6.98 | - |
| 4-Amino-1,8-naphthalimide derivative | Ethanol | 350-360 | 455-470 | 5.77 | - |
| 4-Phenyl-1,8-naphthalimide | Ethanol | 345 | ~450 | - | 0.12 |
| 4-Phenyl-1,8-naphthalimide | DMSO | 345 | ~450 | - | 0.003 |
Data is based on analogous compounds and serves to illustrate the expected photophysical parameters. mdpi.comnih.gov
Advanced Nuclear Magnetic Resonance Techniques for Complex Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For complex aromatic systems like this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the protons and carbons. For the related N-n-butyl-4-bromo-1,8-naphthalimide, the aromatic protons appear in the range of δ 7.92–8.52 ppm in DMSO-d₆. nih.gov The ¹³C NMR spectrum of 4-bromo-1,8-naphthalimide shows signals for the aromatic carbons between δ 123.0 and 133.1 ppm, with the carbonyl carbons appearing at δ 164.0 and 164.1 ppm. mdpi.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton and carbon signals, especially for highly substituted derivatives. These techniques reveal connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.
Conformational analysis, particularly for substituted derivatives, can be performed using advanced NMR methods. For flexible side chains or in cases of restricted rotation, variable temperature NMR studies can provide information on the energy barriers between different conformers. researchgate.net Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of different protons, which is crucial for elucidating the three-dimensional structure and preferred conformation in solution. nih.govlibretexts.org
High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing and Product Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound like this compound. Electrospray ionization (ESI) is a common technique used to generate ions of naphthalimide derivatives for mass analysis. For example, the ESI-MS of N-n-butyl-4-bromo-1,8-naphthalimide shows a signal for the [M+H]⁺ ion. mdpi.com
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (50.7% and 49.3%, respectively). This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion, which is a clear indicator of the presence of a single bromine atom in the molecule.
HRMS is also a powerful tool for tracing mechanistic pathways in chemical reactions. By analyzing the masses of intermediates and products, it is possible to gain insights into the reaction mechanism. For instance, in the study of photochemical reactions, HRMS can be used to identify photoproducts, providing evidence for specific reaction pathways. Furthermore, when coupled with separation techniques like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the identification of minor components.
Computational and Theoretical Studies on 7 Bromodibenzo De,h Isochromene 1,3 Dione and Derivatives
Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbital Energies
Quantum chemical calculations are fundamental to understanding the electronic structure of molecules. These calculations, often employing Density Functional Theory (DFT), provide information about the energies and spatial distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity.
In studies of related metal complexes incorporating the dibenzo[de,h]isochromene-1,3-dione core, DFT calculations have been used to determine the nature of these frontier orbitals. cardiff.ac.uk For instance, in platinum(II) complexes, the HOMO is often localized on the metal center and the cyclometalating ligand, while the LUMO is typically situated on the ancillary ligand, which could be a derivative of dibenzo[de,h]isochromene-1,3-dione. cardiff.ac.uk The introduction of a bromine atom at the 7-position would be expected to influence the energies of these orbitals through its electron-withdrawing inductive effect and its participation in orbital interactions.
Table 1: Representative Frontier Molecular Orbital Energies for a Pt(II) Complex with a Dibenzo[de,h]isochromene-1,3-dione-derived Ligand
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO+1 | -1.50 |
| LUMO | -2.00 |
| HOMO | -5.50 |
| HOMO-1 | -6.00 |
Note: This data is illustrative and based on findings for related Pt(II) complexes. The exact energies for 7-Bromodibenzo[de,h]isochromene-1,3-dione would require specific calculations.
Prediction and Simulation of Spectroscopic Properties (e.g., UV-Vis, Fluorescence, Raman)
Computational methods are widely used to predict and simulate various spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating UV-Visible absorption and fluorescence spectra by calculating the energies of electronic transitions between the ground and excited states.
For the dibenzo[de,h]isochromene-1,3-dione framework, TD-DFT calculations can predict the wavelengths of maximum absorption (λabs) and emission (λem). These calculations help in understanding the nature of the electronic transitions, such as whether they are localized on the chromophore or involve charge transfer. While experimental spectra provide real-world data, simulated spectra can help in assigning the observed peaks to specific electronic transitions. For example, in iridium(III) complexes containing the parent dione (B5365651) structure, TD-DFT has been used to predict emission wavelengths, which have shown close agreement with experimental observations. cardiff.ac.uk
Density Functional Theory (DFT) for Ground State Geometries and Energetics
DFT is a computational workhorse for determining the optimized ground-state geometry of molecules. By finding the minimum energy conformation, DFT provides key information on bond lengths, bond angles, and dihedral angles. This is crucial for understanding the molecule's three-dimensional structure and its steric and electronic properties. For complex polycyclic aromatic systems like this compound, DFT can accurately predict the planarity of the aromatic core and the orientation of substituents. In a doctoral thesis, DFT calculations with the M06 hybrid functional and a 6-31G* basis set were used to optimize the geometries of related metal complexes in a simulated chloroform (B151607) environment. cardiff.ac.uk
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Transitions
Beyond ground-state properties, understanding the behavior of molecules in their electronically excited states is key to predicting their photophysical properties, such as fluorescence and phosphorescence. TD-DFT is the primary method for investigating these excited states. cardiff.ac.uk It can be used to optimize the geometry of the molecule in its first excited singlet (S1) or triplet (T1) state, providing insights into how the molecular structure changes upon photoexcitation.
For chromophores similar to dibenzo[de,h]isochromene-1,3-dione, it has been shown that the molecule can become more planar in the excited state. uni-muenchen.de TD-DFT calculations can quantify this by comparing the dihedral angles in the ground and excited states. uni-muenchen.de Furthermore, these calculations reveal the nature of the emissive state, for instance, whether it is a locally excited (LE) state or involves intramolecular charge transfer (ICT). In related iridium complexes, TD-DFT has suggested a mixed character for the emissive state, involving metal-to-ligand, ligand-to-ligand, and intraligand charge transfer. cardiff.ac.uk
Table 2: Comparison of Experimental and Predicted Emission Wavelengths for Iridium(III) Complexes with Dibenzo[de,h]isochromene-1,3-dione-derived Ligands
| Complex | Experimental λem (nm) | Predicted λem (nm) (T1→S0) |
|---|---|---|
| Ir-Complex A | 550 | 545 |
| Ir-Complex B | 575 | 570 |
| Ir-Complex C | 600 | 595 |
Note: This data is illustrative of the accuracy of TD-DFT in predicting photophysical properties for related systems.
Reaction Pathway Modeling and Transition State Analysis for Synthetic Design
Theoretical chemistry can also play a predictive role in synthetic chemistry. By modeling reaction pathways and calculating the energies of reactants, products, and transition states, chemists can gain insights into reaction mechanisms and predict the feasibility of a synthetic route. For the synthesis of dibenzo[de,h]isochromene-1,3-dione, which involves the oxidation of aceanthrequinone, DFT could be used to model the reaction mechanism, identify key intermediates, and calculate activation barriers. cardiff.ac.uk This would allow for the optimization of reaction conditions, such as temperature and catalysts, to improve yields and selectivity. While specific studies on the synthesis of the 7-bromo derivative are not available, the same principles of reaction pathway modeling would apply.
Molecular Dynamics Simulations for Understanding Intermolecular Interactions in Assemblies
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of large systems of molecules over time. By simulating the movements and interactions of molecules, MD can provide insights into the formation of molecular assemblies, such as crystals or aggregates in solution. For a molecule like this compound, MD simulations could be used to understand how intermolecular forces, such as π-π stacking and halogen bonding, influence its solid-state packing and its behavior in different solvents. Understanding these interactions is crucial for designing materials with specific properties, such as organic semiconductors or fluorescent probes.
Applications in Advanced Functional Materials and Optoelectronics
Precursors for Organic Semiconductor Development
The development of organic semiconductors is a cornerstone of modern electronics, enabling flexible and low-cost devices. The inherent properties of large polycyclic aromatic hydrocarbons suggest that derivatives of dibenzo[de,h]isochromene-1,3-dione could be investigated for such purposes.
Electron Transport Layer Components in Organic Electronic Devices.
There is currently no specific research available that details the use of 7-Bromodibenzo[de,h]isochromene-1,3-dione as a precursor for electron transport layer (ETL) materials. Generally, n-type organic semiconductors, which are essential for ETLs, require molecules with high electron affinity. The electron-withdrawing nature of the anhydride (B1165640) group in the dibenzo[de,h]isochromene-1,3-dione core could potentially favor electron transport, but without specific experimental data, this remains a theoretical consideration.
Hole Transport Layer Components in Organic Electronic Devices.
Similarly, there is a lack of specific studies on this compound for hole transport layer (HTL) applications. Materials for HTLs typically possess low ionization potentials to facilitate the injection and transport of holes. While the core aromatic structure could support hole transport, dedicated molecular engineering would be required to optimize it for this purpose.
Luminescent Material Design for Display and Lighting Technologies
Luminescent materials are critical for technologies such as OLED displays and solid-state lighting. The extended π-conjugation in the dibenzo[de,h]isochromene-1,3-dione framework suggests a potential for luminescence.
Organic Light-Emitting Diode (OLED) Emitters and Hosts.
No specific reports on the use of this compound as an emitter or host material in OLEDs were found. The design of OLED materials often involves creating derivatives with high photoluminescent quantum yields and specific emission colors. The bromine atom could serve as a handle to attach other functional groups to tune these properties, but such derivatives have not been described in the available literature.
Fluorescent Probes for Material Diagnostics and Sensing (Non-biological applications).
While the parent structure could be a fluorophore, there is no information on the development of this compound as a fluorescent probe for non-biological material diagnostics. Such probes would require specific functionalities to interact with and report on the properties of other materials.
Advanced Pigments and Dyes with Tunable Optical Properties
The chromophoric nature of the dibenzo[de,h]isochromene-1,3-dione system makes it a candidate for development as a pigment or dye.
Research into the synthesis and properties of pigments and dyes based on this compound is not available in the public domain. The color and other optical properties of such compounds would be determined by the extent of π-conjugation and the presence of various substituents on the aromatic core. The bromo-functionalization would theoretically allow for the creation of a diverse palette of colors through subsequent chemical reactions, but this potential has not been explored in the available literature.
Supramolecular Assemblies and Self-Assembled Systems for Ordered Architectures
The planar and aromatic nature of the dibenzo[de,h]isochromene-1,3-dione core makes it an excellent candidate for constructing highly ordered supramolecular assemblies through non-covalent interactions. The principles of self-assembly in related naphthalimide systems are well-established and offer insight into the potential behavior of the title compound.
The large, rigid, and coplanar structure of naphthalimide derivatives, which is analogous to the dibenzo[de,h]isochromene-1,3-dione core, facilitates strong π-π stacking interactions. These interactions are a primary driving force for the self-assembly of these molecules into well-defined one-dimensional or two-dimensional architectures, such as nanofibers, nanoribbons, and nanosheets. The presence of the bromine atom in the 7-position can further influence the packing arrangement through halogen bonding, a specific and directional non-covalent interaction that can be exploited to control the supramolecular architecture.
Naphthalimide-based materials have demonstrated a remarkable capacity for self-assembly, leading to the formation of materials with enhanced optical, mechanical, and electronic properties. rsc.org These self-assembled systems have found use in sensors for various analytes, light-emitting devices, and systems for energy harvesting. rsc.org The process of self-assembly can be tuned by external factors such as solvent polarity, temperature, and concentration, allowing for control over the morphology and properties of the resulting nanostructures. For instance, the self-assembly of certain naphthalimide derivatives can be directed to form either J-aggregates or H-aggregates, which exhibit distinct photophysical properties.
Furthermore, the bromine atom serves as a versatile handle for synthetic modification. Through cross-coupling reactions, such as the Suzuki or Sonogashira coupling, various functional groups can be introduced at the 7-position. This functionalization allows for the precise tuning of the molecule's electronic properties, solubility, and steric profile, thereby providing a powerful tool to control the self-assembly process and the functional properties of the resulting supramolecular materials. This approach has been widely used to create complex, functional architectures from simpler naphthalimide building blocks.
Photoactive Components in Organic Photovoltaics and Energy Harvesting Devices
The electron-accepting nature of the naphthalic anhydride and naphthalimide core, combined with its excellent photostability and tunable electronic properties, makes it a highly promising component for organic photovoltaic (OPV) devices and other energy harvesting systems. Derivatives of this core structure have been successfully employed as non-fullerene acceptors (NFAs) in organic solar cells, demonstrating competitive performance.
The development of NFAs is a major focus in the field of organic photovoltaics, aiming to overcome the limitations of traditional fullerene-based acceptors. Naphthalimide-based NFAs offer several advantages, including strong light absorption in the visible spectrum, tunable energy levels to match with various donor materials, and high electron mobility. The introduction of a bromine atom, as in this compound, provides a convenient point for chemical modification to optimize these properties for photovoltaic applications.
Research on naphthalimide-based NFAs has yielded promising results. For instance, a series of 1,8-naphthalimide-based non-fullerene acceptors, when blended with the polymer donor PBDTBT-C12, produced polymer solar cells (PSCs) with a power conversion efficiency (PCE) of 4.05%. rsc.org Notably, these devices exhibited a very high open-circuit voltage (Voc) of 1.08 V and functioned effectively with an ultrathin active layer of just 35 nm. rsc.org Such thin active layers are advantageous for applications in semi-transparent and tandem solar cells. rsc.org
In another study, all-small-molecule organic solar cells were fabricated using naphthalimide derivatives as electron acceptors. These devices achieved impressive power conversion efficiencies of up to 8.67%. The superior performance was attributed to the high crystallinity of the naphthalimide-based acceptor, balanced charge transport, and efficient exciton (B1674681) dissociation. These findings highlight the significant potential of the naphthalimide scaffold in high-performance organic solar cells.
The data below summarizes the performance of organic solar cells utilizing naphthalimide-based non-fullerene acceptors, demonstrating the viability of this class of materials in energy harvesting applications.
| Donor Material | Naphthalimide-based Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| PBDTBT-C12 | NI-A-C6 rsc.org | 4.05% | 1.08 V | 7.81 | 0.48 |
| Small Molecule Donor (SMD) | BYG-1 | 8.67% | 0.96 V | 14.21 | 0.64 |
| Small Molecule Donor (SMD) | BYG-2 | 7.12% | 0.94 V | 12.15 | 0.62 |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for Structural Diversification and Complex Architectures
Future synthetic efforts will likely focus on leveraging the bromo-substituent for extensive structural diversification. The development of novel synthetic methodologies will be crucial for accessing a wider range of derivatives with tailored properties.
One promising avenue is the use of modern cross-coupling reactions. The bromine atom at the 7-position serves as a versatile handle for introducing a variety of functional groups through well-established catalytic systems. For instance, palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce aryl, alkynyl, and amino moieties, respectively. These modifications can significantly alter the electronic and photophysical properties of the core structure.
Furthermore, research into C-H activation and functionalization of the aromatic backbone represents a frontier in synthetic chemistry. nih.gov Developing selective C-H functionalization protocols for the dibenzo[de,h]isochromene-1,3-dione scaffold would enable the construction of highly complex and multi-functionalized architectures that are otherwise difficult to access through traditional methods.
The anhydride (B1165640) moiety itself offers another site for chemical modification. Reaction with various primary amines can lead to the formation of naphthalimide derivatives, a class of compounds known for their excellent photophysical properties and stability. researchgate.netnih.gov The synthesis of a library of such derivatives from 7-Bromodibenzo[de,h]isochromene-1,3-dione would provide a platform to systematically study structure-property relationships.
A summary of potential synthetic transformations for structural diversification is presented in Table 1.
| Reaction Type | Reagents/Catalysts | Potential Functional Groups Introduced | Anticipated Impact on Properties |
| Suzuki Coupling | Pd catalyst, boronic acids/esters | Aryl, heteroaryl | Extension of π-conjugation, tuning of emission wavelengths |
| Sonogashira Coupling | Pd/Cu catalysts, terminal alkynes | Alkynyl, arylalkynyl | Rigidification of structure, enhanced electron transport |
| Buchwald-Hartwig Amination | Pd catalyst, amines | Primary/secondary/tertiary amines | Introduction of donor groups, modulation of charge transfer characteristics |
| C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) | Alkyl, aryl, etc. | Access to novel substitution patterns, fine-tuning of molecular packing |
| Imide Formation | Primary amines | N-substituted imides | Enhanced solubility, introduction of specific functionalities (e.g., for sensing) |
Table 1: Potential Synthetic Pathways for Diversification
Development of Advanced Materials with Enhanced Performance Metrics via Structure-Property Relationships
A major focus of future research will be the development of advanced materials based on this compound and its derivatives. The inherent properties of the naphthalimide scaffold, such as high fluorescence quantum yields and thermal stability, make these compounds promising candidates for various applications in materials science. rsc.org
The strategic placement of the bromine atom is expected to influence the material's performance. For example, the heavy atom effect of bromine can enhance intersystem crossing, potentially leading to efficient phosphorescence at room temperature. This would make these materials suitable for applications in organic light-emitting diodes (OLEDs) that utilize triplet excitons.
Systematic studies correlating the chemical structure with photophysical and electronic properties will be essential. By synthesizing a series of derivatives with varying substituents (as outlined in section 7.1), researchers can establish clear structure-property relationships. For example, introducing electron-donating or electron-withdrawing groups can tune the energy levels of the frontier molecular orbitals, thereby controlling the emission color and charge transport characteristics. researchgate.net
The investigation of these compounds as n-type organic semiconductors is another promising direction. The electron-deficient nature of the naphthalimide core suggests that these materials could exhibit good electron mobility, a property that is currently a bottleneck for many organic electronic devices. researchgate.net
Integration into Hybrid Organic-Inorganic Systems for Multicomponent Functionality
The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both classes of materials, leading to multifunctional systems with synergistic effects. rsc.org this compound and its derivatives are excellent candidates for integration into such hybrid systems.
One approach involves the use of functionalized derivatives as organic linkers in the synthesis of metal-organic frameworks (MOFs) or as capping ligands for semiconductor quantum dots. For example, a derivative functionalized with carboxylic acid or phosphonic acid groups could coordinate to metal ions or the surface of nanocrystals. The resulting hybrid materials could exhibit interesting photophysical properties, such as enhanced emission or energy transfer between the organic and inorganic components.
Another strategy is the development of hybrid nanocomposites. For instance, derivatives of this compound could be incorporated into inorganic matrices like silica (B1680970) or titania through sol-gel processes. These materials could find applications as solid-state lighting materials, sensors, or photocatalysts. The porous nature of some inorganic hosts could also allow for the controlled release of the organic component, opening up possibilities in sensing and drug delivery. rsc.org Research into hybrid coatings for applications like solid-phase microextraction has also shown promise for related polycyclic aromatic compounds. nih.gov
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Advanced Materials Science
The full potential of this compound will be realized through a highly interdisciplinary research approach that bridges synthetic organic chemistry and advanced materials science.
Synthetic chemists will be tasked with designing and executing efficient and scalable routes to the parent compound and its derivatives. This will require a deep understanding of modern synthetic methodologies and reaction mechanisms.
Concurrently, materials scientists will need to characterize the photophysical, electronic, and thermal properties of these new molecules and materials. This will involve a wide range of techniques, including UV-vis and fluorescence spectroscopy, cyclic voltammetry, and thermal analysis. The fabrication and testing of prototype devices, such as OLEDs and organic field-effect transistors (OFETs), will be crucial for evaluating the performance of these materials in real-world applications. youtube.com
Computational modeling will play a vital role in this interdisciplinary effort. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, photophysical properties, and molecular geometries of new derivatives, thus guiding synthetic efforts towards the most promising candidates. nih.gov
This synergistic approach, combining rational molecular design, advanced synthesis, and thorough characterization, will be key to unlocking the potential of this compound and its derivatives as next-generation advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
